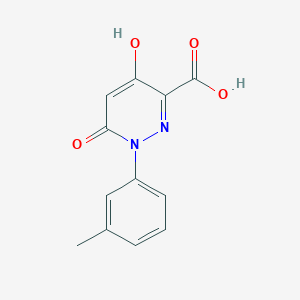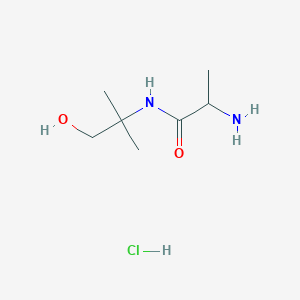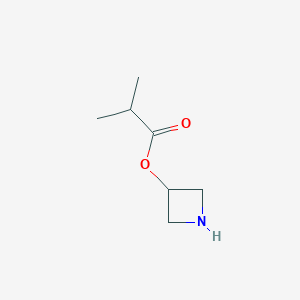
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
4-Hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, also known as Meldonium, is a synthetic compound that was first developed in Latvia in the 1970s. It is a small molecule drug that has been used primarily in the treatment of cardiovascular diseases, but has also been investigated for its potential use in enhancing athletic performance.
Scientific Research Applications
Synthesis and Reactivity : A study by Gein et al. (2009) involved the synthesis of related compounds, exploring the chemical reactions and synthesis methods involved in creating similar structures (Gein et al., 2009).
Heterocyclic Compound Formation : El-Sakka et al. (2014) reported the synthesis of novel amino acid derivatives from similar compounds, highlighting the versatility of these structures in forming heterocyclic compounds. Some synthesized compounds also exhibited antimicrobial activities (El-Sakka et al., 2014).
Antimicrobial Activity : Fandaklı et al. (2012) discussed the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, which shares a structural similarity with the compound . This study highlights the potential biological applications of these compounds (Fandaklı et al., 2012).
Tautomeric Forms and Lipophilicity : Katrusiak et al. (2011) investigated the effects of methylation on intermolecular interactions and lipophilicity in a series of related compounds. This study provides insight into the physical and chemical properties of such compounds (Katrusiak et al., 2011).
Biological Evaluation : Research by Shainova et al. (2019) on the biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives sheds light on the bioactivity of compounds structurally related to the compound of interest (Shainova et al., 2019).
Antibacterial Agents : A study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents, including the synthesis and antibacterial activity of various derivatives, indicates the potential medical applications of these compounds (Egawa et al., 1984).
properties
IUPAC Name |
4-hydroxy-1-(3-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-2-4-8(5-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESRSHRXCXGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1441654.png)



![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)


![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)